An In-depth Technical Guide to Fmoc-Gly-Gly-Gly-Gly: Properties, Structure, and Applications
An In-depth Technical Guide to Fmoc-Gly-Gly-Gly-Gly: Properties, Structure, and Applications
Abstract
Nα-(9-Fluorenylmethoxycarbonyl)-tetraglycine (Fmoc-Gly-Gly-Gly-Gly-OH) is a pivotal building block in modern peptide chemistry and bioconjugation. Its unique structure, featuring a hydrophobic Fmoc protecting group and a hydrophilic tetra-glycine chain, imparts distinct physicochemical properties that are instrumental in solid-phase peptide synthesis (SPPS), the development of advanced drug delivery systems, and the construction of self-assembling biomaterials. This guide provides a comprehensive technical overview of Fmoc-Gly-Gly-Gly-Gly-OH, detailing its chemical and structural properties, providing field-proven protocols for its synthesis and analysis, and exploring its key applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fmoc-Tetraglycine
The advent of Fmoc-based solid-phase peptide synthesis (SPPS) revolutionized the construction of peptides by offering a milder and more versatile alternative to traditional Boc chemistry.[1] Within the extensive library of Fmoc-protected amino acids, Fmoc-Gly-Gly-Gly-Gly-OH holds a special place. The tetra-glycine sequence provides a flexible, hydrophilic spacer, which is crucial for a variety of applications. The N-terminal Fmoc group ensures temporary protection of the amine, allowing for controlled, stepwise elongation of peptide chains.[2] This strategic combination of a bulky, hydrophobic protecting group and a simple, flexible peptide chain makes Fmoc-Gly-Gly-Gly-Gly-OH a versatile tool in both synthetic and materials science contexts.
Physicochemical and Structural Properties
A thorough understanding of the chemical and physical properties of Fmoc-Gly-Gly-Gly-Gly-OH is paramount for its effective use in experimental design.
Core Molecular Data
The fundamental properties of Fmoc-Gly-Gly-Gly-Gly-OH are summarized in the table below.
| Property | Value | References |
| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycylglycylglycine | [2] |
| Synonyms | Fmoc-tetraglycine | |
| CAS Number | 1001202-16-9 | [3] |
| Molecular Formula | C₂₃H₂₄N₄O₇ | [3] |
| Molecular Weight | 468.46 g/mol | [3] |
| Appearance | White to off-white solid/powder | [2] |
| Storage Conditions | 2-8°C, desiccated | [2] |
Solubility Profile
Fmoc-Gly-Gly-Gly-Gly-OH exhibits solubility characteristics typical of Fmoc-protected peptides. It is generally soluble in polar aprotic organic solvents but has limited solubility in water at neutral pH.
-
High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[4]
-
Moderate to Low Solubility: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH)[4]
-
Insoluble: Water[4]
Causality Insight: The large, nonpolar fluorenyl group dominates the molecule's solubility profile, favoring organic solvents. The peptide backbone contributes to some polarity, but not enough to confer significant aqueous solubility while the Fmoc group is attached. For reactions in aqueous buffers, a co-solvent like DMSO is often necessary.
Thermal Properties
-
Fmoc-Gly-Gly-Gly-OH: A predicted boiling point is approximately 811.8±65.0 °C at 760 mmHg.[6]
A predicted boiling point for Fmoc-Gly-Gly-Gly-Gly-OH is around 930.4±65.0 °C.[2] The high thermal stability is characteristic of the robust urethane linkage and the peptide backbone.
Chemical Structure and Conformation
The structure of Fmoc-Gly-Gly-Gly-Gly-OH is defined by three key components:
-
The Fmoc Group: A bulky, aromatic, and base-labile protecting group. Its hydrophobicity is a driving force for self-assembly and can influence the solubility of the entire peptide.
-
The Tetraglycine Backbone: A highly flexible and hydrophilic chain of four glycine residues. The absence of side chains in glycine minimizes steric hindrance during synthesis and in the final peptide structure.
-
The C-terminal Carboxylic Acid: The reactive site for coupling to the free amine of another amino acid or a resin support.
The flexibility of the glycine backbone allows for a wide range of conformations in solution. However, in the solid state or in self-assembled structures, intermolecular hydrogen bonding between the amide groups and π-π stacking of the fluorenyl rings can lead to more ordered arrangements.[7]
Synthesis and Purification
Fmoc-Gly-Gly-Gly-Gly-OH can be synthesized through standard solid-phase or solution-phase peptide synthesis methods. Below is a representative protocol for its use in extending a peptide chain via Fmoc-based SPPS.
Solid-Phase Peptide Synthesis (SPPS) Protocol for Peptide Elongation
This protocol outlines the steps for coupling Fmoc-Gly-Gly-Gly-Gly-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-Gly-Gly-Gly-Gly-OH
-
Coupling reagents (e.g., HATU, HOBt, DIC)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Protocol Steps:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if necessary):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with a fresh portion of 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[5]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirm the presence of a free amine using a Kaiser test (a positive test results in a blue color).[8]
-
-
Activation of Fmoc-Gly-Gly-Gly-Gly-OH:
-
In a separate vessel, dissolve Fmoc-Gly-Gly-Gly-Gly-OH (3 equivalents relative to resin loading) in DMF.
-
Add HATU (2.9 equivalents) and HOBt (3 equivalents).
-
Add DIPEA (6 equivalents) to the solution to begin the activation. Allow to stand for a few minutes.
-
-
Coupling to the Resin:
-
Add the activated Fmoc-Gly-Gly-Gly-Gly-OH solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test. A negative test (yellow beads) indicates complete coupling.[8]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any residual reagents.
-
Experimental Workflow for Peptide Elongation using Fmoc-Gly-Gly-Gly-Gly-OH
Caption: Workflow for coupling Fmoc-Gly-Gly-Gly-Gly-OH in SPPS.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of Fmoc-Gly-Gly-Gly-Gly-OH and peptides incorporating it.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-Gly-Gly-Gly-Gly-OH.
Typical RP-HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[9]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[9]
-
Gradient: A linear gradient from 30% to 90% B over 20-30 minutes.
-
Detection: UV absorbance at 265 nm (for the Fmoc group).[2]
-
Expected Outcome: A single major peak indicating high purity. The retention time will depend on the specific gradient and column used.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.
-
Expected Mass: The theoretical monoisotopic mass of Fmoc-Gly-Gly-Gly-Gly-OH is 468.16 g/mol .
-
Observed Ions: In positive ion mode, the expected ions would be [M+H]⁺ at m/z 469.17 and [M+Na]⁺ at m/z 491.15.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Fmoc Group: Multiple peaks between 7.3 and 7.9 ppm (aromatic protons) and a characteristic peak around 4.2-4.3 ppm (CH and CH₂ of the fluorenyl moiety).[10][11]
-
Glycine Residues: Methylene protons (α-CH₂) will appear as doublets or multiplets between 3.6 and 4.0 ppm. The amide protons (NH) will be visible as triplets between 8.0 and 8.5 ppm.
-
Carboxylic Acid: A broad singlet above 12 ppm.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
Fmoc Group: Aromatic carbons between 120 and 145 ppm, and the CH and CH₂ carbons around 47 and 66 ppm.[11][12]
-
Glycine Residues: α-carbons around 41-43 ppm and carbonyl carbons around 168-172 ppm.[1]
Analytical Workflow for Quality Control
Caption: Quality control workflow for Fmoc-Gly-Gly-Gly-Gly-OH.
Key Applications in Research and Development
The unique properties of Fmoc-Gly-Gly-Gly-Gly-OH make it a valuable reagent in several advanced applications.
Peptide Synthesis and Modification
The primary application of Fmoc-Gly-Gly-Gly-Gly-OH is as a building block in SPPS to introduce a flexible, hydrophilic tetra-glycine spacer into a peptide sequence.[2] This spacer can be used to:
-
Separate functional domains of a peptide.
-
Improve the solubility of hydrophobic peptides.
-
Provide a flexible linker between a peptide and a non-peptidic moiety.
Linker for Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, peptide linkers are crucial components of ADCs. These linkers connect a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen.[12] A tetrapeptide linker, such as Gly-Gly-Phe-Gly, has been successfully used in approved ADC drugs. The tetra-glycine sequence can also serve as a stable and flexible linker that is susceptible to cleavage by lysosomal enzymes upon internalization into the target cancer cell, thereby releasing the cytotoxic payload.[13] The use of a triglycyl peptide linker has been shown to improve the targeted killing of cancer cells.[14]
Biomaterials and Hydrogel Formation
Fmoc-protected amino acids and short peptides are well-known for their ability to self-assemble into nanostructured hydrogels.[15][16] This self-assembly is driven by a combination of π-π stacking of the Fmoc groups and hydrogen bonding of the peptide backbone.[7] While specific studies on Fmoc-Gly-Gly-Gly-Gly-OH hydrogels are limited, its structural similarity to other known gelators suggests its potential in this area. These hydrogels have applications in:
-
3D Cell Culture: Providing a biocompatible scaffold for cell growth.
-
Drug Delivery: Encapsulating and providing sustained release of therapeutic agents.
-
Tissue Engineering: Serving as a matrix for tissue regeneration.
Conclusion
Fmoc-Gly-Gly-Gly-Gly-OH is a highly versatile and valuable reagent for researchers and scientists in peptide chemistry, drug development, and materials science. Its well-defined chemical properties, coupled with the strategic combination of the Fmoc protecting group and a flexible tetra-glycine spacer, enable a wide range of applications from the synthesis of complex peptides to the construction of sophisticated drug delivery systems and biomaterials. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this important chemical entity in advancing scientific research and therapeutic innovation.
References
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Gly-Gly-OSU in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Assessing Fmoc-Gly-OH Purity.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Fmoc-Gly-Gly-Gly-Gly-OH: Properties and Synthesis Applications.
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AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
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Fengchen Group Co., Ltd. (n.d.). Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers. Retrieved from [Link]
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MDPI. (2020). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
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ResearchGate. (2021). Self-assembly of Fmoc-tetrapeptides based on the RGDS cell adhesion motif. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Gly-DL-Ala Coupling and Activation.
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AACR Journals. (2016). A New Triglycyl Peptide Linker for Antibody–Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells. Retrieved from [Link]
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Chemsrc. (2021). Fmoc-gly-gly-gly-oh | CAS#:170941-79-4. Retrieved from [Link]
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ACS Publications. (2023). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Retrieved from [Link]
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ResearchGate. (n.d.). Electrospray ionization mass spectrum of the peptide Gly-Gly-Gly-Gly in.... Retrieved from [Link]
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PubMed. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents. Retrieved from [Link]
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NIH. (2014). Charge and Sequence Effects on the Self-assembly and Subsequent Hydrogelation of Fmoc-Depsipeptides. Retrieved from [Link]
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ResearchGate. (n.d.). Self‐assembly pathway and the hydrogel formation mechanism of.... Retrieved from [Link]
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NIH. (2021). Self-Assembly Dipeptide Hydrogel: The Structures and Properties. Retrieved from [Link]
-
CrystEngComm (RSC Publishing). (2015). Hydrogels formed from Fmoc amino acids. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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